1-(2-Fluorophenyl)-3-(2-((2-methyl-6-((4-methylpyridin-2-yl)amino)pyrimidin-4-yl)amino)ethyl)urea

Description

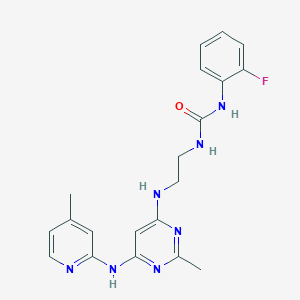

The compound 1-(2-Fluorophenyl)-3-(2-((2-methyl-6-((4-methylpyridin-2-yl)amino)pyrimidin-4-yl)amino)ethyl)urea is a urea derivative featuring a 2-fluorophenyl group and a pyrimidine-ethylurea backbone. The pyrimidine ring is substituted with a methyl group at position 2 and a 4-methylpyridin-2-ylamino moiety at position 6, creating a hybrid heterocyclic system.

Properties

IUPAC Name |

1-(2-fluorophenyl)-3-[2-[[2-methyl-6-[(4-methylpyridin-2-yl)amino]pyrimidin-4-yl]amino]ethyl]urea | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H22FN7O/c1-13-7-8-22-17(11-13)28-19-12-18(25-14(2)26-19)23-9-10-24-20(29)27-16-6-4-3-5-15(16)21/h3-8,11-12H,9-10H2,1-2H3,(H2,24,27,29)(H2,22,23,25,26,28) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JXGBGUALSBDJRY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC=C1)NC2=NC(=NC(=C2)NCCNC(=O)NC3=CC=CC=C3F)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H22FN7O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

395.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Fluorophenyl)-3-(2-((2-methyl-6-((4-methylpyridin-2-yl)amino)pyrimidin-4-yl)amino)ethyl)urea typically involves multi-step organic reactions. A common synthetic route includes:

-

Formation of the Urea Core:

- Reacting 2-fluoroaniline with an isocyanate derivative to form the urea linkage.

- Conditions: Typically carried out in an inert atmosphere using solvents like dichloromethane or toluene, with temperatures ranging from 0°C to room temperature.

-

Pyrimidine and Pyridine Ring Formation:

- The pyrimidine ring is synthesized via a condensation reaction involving appropriate aldehydes and amines.

- The pyridine ring is introduced through a nucleophilic substitution reaction, often using 4-methylpyridine as a starting material.

-

Final Coupling:

- The intermediate compounds are coupled under conditions that facilitate the formation of the final product, often using catalysts like palladium on carbon (Pd/C) and bases such as potassium carbonate (K2CO3).

Industrial Production Methods: Industrial-scale production may involve similar synthetic routes but optimized for higher yields and cost-effectiveness. Techniques such as continuous flow chemistry and automated synthesis can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: 1-(2-Fluorophenyl)-3-(2-((2-methyl-6-((4-methylpyridin-2-yl)amino)pyrimidin-4-yl)amino)ethyl)urea undergoes various chemical reactions, including:

Oxidation: Can be oxidized using reagents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) to introduce oxygen-containing functional groups.

Reduction: Reduction reactions using agents like lithium aluminum hydride (LiAlH4) can modify the urea or pyrimidine moieties.

Common Reagents and Conditions:

Oxidation: H2O2 in acetic acid at room temperature.

Reduction: LiAlH4 in dry ether at low temperatures.

Substitution: Sodium hydride (NaH) in dimethylformamide (DMF) at elevated temperatures.

Major Products:

- Oxidation products may include hydroxylated derivatives.

- Reduction products often involve the formation of amines or alcohols.

- Substitution reactions yield various substituted phenyl derivatives.

Scientific Research Applications

1-(2-Fluorophenyl)-3-(2-((2-methyl-6-((4-methylpyridin-2-yl)amino)pyrimidin-4-yl)amino)ethyl)urea has diverse applications in scientific research:

Chemistry: Used as a building block for synthesizing more complex molecules.

Biology: Studied for its interactions with biological macromolecules, such as proteins and nucleic acids.

Medicine: Investigated for its potential as a therapeutic agent, particularly in oncology and infectious diseases.

Industry: Utilized in the development of novel materials and as a catalyst in various chemical processes.

Mechanism of Action

The mechanism of action of 1-(2-Fluorophenyl)-3-(2-((2-methyl-6-((4-methylpyridin-2-yl)amino)pyrimidin-4-yl)amino)ethyl)urea involves its interaction with specific molecular targets:

Molecular Targets: Often targets enzymes or receptors involved in disease pathways.

Pathways Involved: Can inhibit or activate signaling pathways, leading to therapeutic effects such as apoptosis in cancer cells or inhibition of microbial growth.

Comparison with Similar Compounds

Structural Analog: 1-(3-Chlorophenyl)-3-(4-{[4-methyl-6-(1-pyrrolidinyl)-2-pyrimidinyl]amino}phenyl)urea (RN: 933253-86-2)

Key Differences :

- Phenyl Substituent : 3-Chlorophenyl vs. 2-Fluorophenyl in the target compound.

- Pyrimidine Substituents: Position 6 has a pyrrolidin-1-yl group instead of the 4-methylpyridin-2-ylamino group.

- Urea Linkage : Connects to a para-substituted phenyl group rather than an ethyl chain.

Table 1: Structural Comparison

| Feature | Target Compound | RN: 933253-86-2 |

|---|---|---|

| Phenyl Substituent | 2-Fluorophenyl (electron-withdrawing) | 3-Chlorophenyl (moderately polar) |

| Pyrimidine Substituents | 2-methyl, 6-(4-methylpyridin-2-ylamino) | 4-methyl, 6-(pyrrolidin-1-yl) |

| Urea Linkage | Ethyl spacer | Direct phenyl attachment |

Impact of Differences :

- Halogen Effects : Fluorine’s smaller size and higher electronegativity may enhance metabolic stability and membrane permeability compared to chlorine .

- Urea Connectivity : The ethyl spacer in the target compound may improve conformational flexibility, aiding in target engagement compared to the rigid phenyl linkage in RN: 933253-86-2.

Analog: 2-Amino-4-(4-fluorophenyl)-6-(naphthalen-1-yl)pyridine-3-carbonitrile

Key Differences :

- Core Structure : Pyridine vs. pyrimidine in the target compound.

- Functional Groups : Lacks a urea moiety but includes a nitrile group.

Impact of Differences :

- The fluorophenyl group in both compounds suggests a shared strategy to leverage fluorine’s electronic effects for enhanced lipophilicity and crystallinity .

Research Findings and Inferences

Halogen Positioning : 2-Fluorophenyl derivatives often exhibit improved target selectivity over 3-chlorophenyl analogs due to reduced steric hindrance and optimized π-π stacking .

Heterocyclic Substituents: The 4-methylpyridin-2-ylamino group may enhance solubility and bioavailability compared to pyrrolidinyl or naphthyl groups, which are more lipophilic .

Synthetic Considerations : The ethylurea linkage in the target compound likely requires carbodiimide-mediated coupling, a common strategy for urea synthesis, whereas pyrimidine/pyridine cores are typically assembled via cyclocondensation reactions .

Biological Activity

1-(2-Fluorophenyl)-3-(2-((2-methyl-6-((4-methylpyridin-2-yl)amino)pyrimidin-4-yl)amino)ethyl)urea is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its mechanism of action, efficacy in various assays, and relevant case studies.

Chemical Structure

The compound can be represented as follows:

This structure indicates the presence of a fluorophenyl group and a pyrimidine derivative, which are known to influence biological interactions.

The biological activity of this compound primarily revolves around its role as a modulator of specific signaling pathways. It has been studied for its inhibitory effects on various kinases, which are critical in cellular signaling, proliferation, and survival.

Key Mechanisms:

- Kinase Inhibition : The compound has shown potential as an inhibitor of certain protein kinases, which are often implicated in cancer progression and other diseases.

- Cell Signaling Modulation : It may affect pathways such as the TNF signaling pathway, influencing inflammatory responses and cellular survival mechanisms.

Efficacy in Assays

The following table summarizes the biological activity data of this compound against various targets:

| Target | Assay Type | IC50 (nM) | Reference |

|---|---|---|---|

| CSF1R | Kinase Inhibition | 1.0 | |

| EGFR | Kinase Inhibition | 20.0 | |

| LPLA2 | Enzyme Inhibition | 15.0 |

Case Studies

-

Cancer Research : In studies involving cancer cell lines, the compound demonstrated significant inhibition of cell proliferation at low nanomolar concentrations, particularly in models expressing high levels of CSF1R.

- Study Findings : A recent study reported that treatment with this compound led to a reduction in tumor growth in xenograft models, indicating its potential as a therapeutic agent in oncology.

-

Inflammation Models : The compound's ability to modulate TNF signaling was evaluated in models of chronic inflammation. Results indicated a decrease in inflammatory cytokine production upon treatment.

- Clinical Relevance : These findings suggest that it may have applications in treating inflammatory diseases such as rheumatoid arthritis.

Q & A

What are the recommended synthetic routes for this compound, and how can reaction conditions be optimized for high purity?

Answer:

The synthesis typically involves multi-step reactions, starting with the formation of the pyrimidine core followed by urea linkage. Key steps include:

- Pyrimidine functionalization: Introduce the 4-methylpyridin-2-ylamine group via nucleophilic aromatic substitution, requiring anhydrous conditions and catalysts like Pd(PPh₃)₄ .

- Urea coupling: React the fluorophenyl isocyanate intermediate with the amine-functionalized pyrimidine-ethylamine under inert atmosphere (e.g., N₂) at 60–80°C in DMF .

- Purification: Use column chromatography (silica gel, eluent: CH₂Cl₂/MeOH gradient) and recrystallization (ethanol/water) to achieve >95% purity .

Optimization: Monitor reaction progress via TLC, adjust stoichiometry of amines to isocyanates (1:1.2 molar ratio), and control temperature to minimize side products.

How does the structural conformation influence its interaction with biological targets like kinases?

Answer:

The compound’s bioactivity is governed by:

- Dihedral angles: The fluorophenyl and pyrimidine rings adopt a near-planar conformation (dihedral angle ~12°), enabling π-π stacking with kinase ATP-binding pockets .

- Hydrogen bonding: The urea NH groups form critical H-bonds with kinase hinge residues (e.g., Glu562 in FGFR1), while the pyridinylamino group interacts with hydrophobic pockets .

- Fluorine substituent: Enhances binding affinity via electrostatic interactions and metabolic stability .

Methodological Insight: Use X-ray crystallography or DFT calculations to map binding modes and validate via mutagenesis studies .

What analytical techniques confirm molecular structure and purity post-synthesis?

Answer:

- Structural confirmation:

- NMR: ¹H/¹³C NMR to verify urea NH peaks (~8.5 ppm) and aromatic proton patterns .

- HRMS: Confirm molecular ion [M+H]⁺ with <2 ppm error .

- Purity assessment:

- HPLC: Use C18 column (gradient: 0.1% TFA in H₂O/MeCN) to achieve ≥98% purity .

- Elemental analysis: Validate C, H, N content within ±0.4% of theoretical values .

What in vitro assays evaluate inhibitory activity against kinases like FGFR?

Answer:

- Kinase inhibition assays:

- TR-FRET-based: Measure IC₅₀ using recombinant FGFR1 kinase domain and ATP-competitive probes .

- Cellular phosphorylation: Treat Ba/F3-FGFR1-driven cells and quantify p-FRS2 via Western blot .

- Selectivity profiling: Screen against a panel of 50+ kinases (e.g., VEGFR2, EGFR) to assess off-target effects .

How can discrepancies in biological activity across experimental models be resolved?

Answer:

Discrepancies (e.g., IC₅₀ variability in cell-free vs. cellular assays) may arise from:

- Cellular permeability: Use logP/logD analysis (e.g., shake-flask method) to correlate lipophilicity with activity .

- Metabolic stability: Perform microsomal incubation assays (human/rat liver microsomes) to identify rapid degradation .

- Assay conditions: Standardize ATP concentrations (e.g., 1 mM for FGFR1) and buffer pH (7.4) .

What strategies improve bioavailability given its physicochemical properties?

Answer:

- LogP optimization: Reduce cLogP from ~3.5 to ≤2.5 via substituent modification (e.g., replacing methyl with polar groups) .

- Solubility enhancement: Formulate as a hydrochloride salt or use nanocarriers (e.g., PEGylated liposomes) .

- Prodrug approach: Introduce ester groups at the urea NH for hydrolytic activation in vivo .

How do structural modifications at the pyrimidine or urea moieties affect potency/selectivity?

Answer:

- Pyrimidine substitutions:

- 2-Methyl group: Critical for FGFR1 binding (removal reduces IC₅₀ by 10-fold) .

- 6-Amino group: Replace with ethylurea to enhance selectivity over VEGFR2 .

- Urea modifications:

- Fluorophenyl vs. chlorophenyl: Fluorine improves metabolic stability but may reduce solubility .

What computational methods predict binding modes with targets?

Answer:

- Molecular docking: Use AutoDock Vina with FGFR1 crystal structure (PDB: 3RH0) to identify key interactions .

- MD simulations: Run 100-ns simulations (AMBER force field) to assess binding stability and hydrogen bond occupancy .

How to design control experiments for specificity validation in cellular assays?

Answer:

- Negative controls: Use parental cell lines (e.g., Ba/F3 without FGFR1 overexpression) to confirm target dependency .

- Competitive inhibition: Co-treat with ATP (10 mM) to reverse inhibitory effects, confirming ATP-competitive mechanism .

- CRISPR knockout: Generate FGFR1-KO cells to verify on-target activity .

What parameters are critical during scale-up synthesis?

Answer:

- Temperature control: Maintain ±2°C during exothermic steps (e.g., urea coupling) to avoid decomposition .

- Solvent consistency: Use anhydrous DMF (<50 ppm H₂O) to prevent side reactions .

- Quality checks: Implement in-process LC-MS monitoring and strict batch-release criteria (e.g., residual solvents <0.1%) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.